molecular formula C11H14FN3O B1518519 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea CAS No. 1154968-68-9

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

Cat. No. B1518519
M. Wt: 223.25 g/mol
InChI Key: OVNHILGOFGACGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea, also known as 4-FPPU, is a small molecule compound that has been studied for its potential therapeutic applications. It is a member of the pyrrolidine class of compounds, which are characterized by their ability to bind to and modulate the activity of various proteins and enzymes. 4-FPPU has been studied for its potential to act as a modulator of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways. 4-FPPU has also been studied as a potential therapeutic agent for a variety of other diseases, including cancer, autoimmune diseases, and neurological disorders.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has been studied for its potential therapeutic applications in a variety of diseases and disorders. It has been studied as a potential modulator of the enzyme COX-2, which is involved in inflammation and pain pathways. 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has also been studied as a potential therapeutic agent for a variety of other diseases, including cancer, autoimmune diseases, and neurological disorders. In addition, 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has been studied for its potential to act as a neuroprotective agent and to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.

Mechanism Of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is not completely understood. However, it is known to bind to and modulate the activity of various proteins and enzymes. It has been shown to bind to COX-2 and modulate its activity, which may lead to an anti-inflammatory effect. It has also been shown to bind to and modulate the activity of acetylcholinesterase, which may lead to a neuroprotective effect.

Biochemical And Physiological Effects

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which may lead to an anti-inflammatory effect. It has also been shown to modulate the activity of acetylcholinesterase, which may lead to a neuroprotective effect. In addition, 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has been shown to have anti-cancer effects, to reduce the symptoms of autoimmune diseases, and to improve cognitive function.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea in laboratory experiments is its relative ease of synthesis and availability. 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea can be synthesized relatively easily and is widely available. However, there are some limitations to its use in laboratory experiments. For example, 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is not soluble in water, which can limit its solubility in certain solutions. In addition, its mechanism of action is not completely understood, which can limit its potential therapeutic applications.

Future Directions

There are several potential future directions for 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea research. One potential direction is to further explore its mechanism of action and its potential therapeutic applications. Another potential direction is to explore its potential to act as a neuroprotective agent and to modulate the activity of acetylcholinesterase. In addition, further research could be done to explore its potential to act as an anti-cancer agent and to reduce the symptoms of autoimmune diseases. Finally, further research could be done to explore its potential to improve cognitive function.

properties

IUPAC Name

1-(4-fluorophenyl)-3-pyrrolidin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c12-8-1-3-9(4-2-8)14-11(16)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNHILGOFGACGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VSRK Gangu - 2016 - search.proquest.com
Supramolecular chemistry is the domain of chemistry beyond that of molecules. In supramolecular chemistry, host-guest binding and molecular recognition are well developed fields. …
Number of citations: 2 search.proquest.com

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